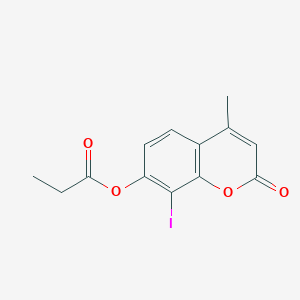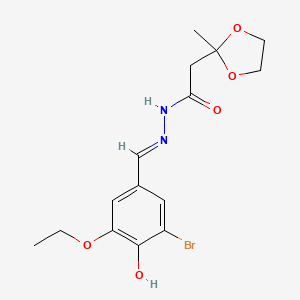
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to exhibit interesting biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate is not fully understood. However, it is believed that the compound interacts with metal ions or other biomolecules in cells to produce its effects. In the case of photodynamic therapy, the compound is activated by light to produce reactive oxygen species that can damage cancer cells.
Biochemical and Physiological Effects:
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate has been found to exhibit interesting biochemical and physiological effects. For example, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition could potentially be useful in the treatment of Alzheimer's disease. Additionally, this compound has been found to exhibit antioxidant activity, which could be useful in the treatment of various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate in lab experiments is its strong fluorescence in the presence of certain metal ions. This makes it a useful tool for the detection of metal ions in biological samples. However, one limitation of using this compound is its potential toxicity towards cells. Careful consideration must be given to the concentration and exposure time of the compound in experiments.
Orientations Futures
There are many potential future directions for the study of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate. One area of interest is the development of more efficient synthesis methods for this compound. Another area of interest is the exploration of its potential applications in photodynamic therapy and metal ion detection. Additionally, further studies are needed to fully understand the mechanism of action and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate has been achieved using various methods. One such method involves the reaction of 7-hydroxy-4-methylcoumarin with iodine and propionic anhydride in the presence of sulfuric acid. Another method involves the reaction of 7-hydroxy-4-methylcoumarin with iodine and propionic acid in the presence of acetic anhydride. These methods have been found to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
8-iodo-4-methyl-2-oxo-2H-chromen-7-yl propionate has been studied for its potential applications in scientific research. One area of interest is its potential as a fluorescent probe for the detection of metal ions. This compound has been found to exhibit strong fluorescence in the presence of certain metal ions such as copper and iron. Another area of interest is its potential as a photosensitizer for photodynamic therapy. This compound has been found to exhibit strong phototoxicity towards cancer cells when activated by light.
Propriétés
IUPAC Name |
(8-iodo-4-methyl-2-oxochromen-7-yl) propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IO4/c1-3-10(15)17-9-5-4-8-7(2)6-11(16)18-13(8)12(9)14/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQUBVKXTUTLDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Iodo-4-methyl-2-oxochromen-7-yl) propanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-[(1-methyl-1H-imidazol-2-yl)methyl]piperazine](/img/structure/B6134676.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)

![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![1,2-dihydro-5-acenaphthylenyl{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}methanone](/img/structure/B6134739.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)
![3-{[4-(3,5-difluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine](/img/structure/B6134753.png)
![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6134768.png)
![1-isopropyl-5-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-3-methyl-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6134769.png)